N-(4-ethylphenyl)-2-naphthamide
Description
Properties
Molecular Formula |
C19H17NO |
|---|---|
Molecular Weight |
275.3g/mol |
IUPAC Name |
N-(4-ethylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H17NO/c1-2-14-7-11-18(12-8-14)20-19(21)17-10-9-15-5-3-4-6-16(15)13-17/h3-13H,2H2,1H3,(H,20,21) |
InChI Key |
MNCTXLJEDZOISC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4-ethylphenyl)-2-naphthamide with structurally or functionally related naphthamide and acetamide derivatives, focusing on substituent effects, biological activities, and physicochemical properties.
Structural Analogs in Anticancer Research
- Compound 80 (Em Cahne et al., 2022) : A 2-naphthamide derivative with N-(4-chlorobenzyl), 4-hydroxy, and 5,7-dimethoxy substituents. It exhibited potent VEGFR-2 inhibition (IC₅₀ = 0.384 mM) and a binding affinity of −9.8 kcal/mol in docking studies, outperforming paclitaxel (−8.2 kcal/mol). The chloro and methoxy groups enhance electron-withdrawing effects and hydrogen-bonding capacity, critical for target engagement .
- This compound : The ethyl group provides electron-donating and hydrophobic effects, which may improve metabolic stability compared to chloro substituents but reduce polar interactions with targets like VEGFR-2.
Enzyme Inhibitors
- BChE Inhibitor (Brus et al., 2014): N-((1-(2,3-dihydro-1H-inden-2-yl)piperidine-3-yl)methyl)-N-(2-methoxyethyl)-2-naphthamide demonstrated nanomolar inhibition of butyrylcholinesterase (BChE). The piperidine and methoxyethyl groups contribute to steric bulk and solubility, enabling selective binding .
- This compound : The absence of polar groups (e.g., methoxy) may limit solubility but could favor penetration into hydrophobic enzyme pockets.
Substituent Effects on Bioactivity
- Chlorophenyl vs. Ethylphenyl: N-(4-chlorophenyl) derivatives (e.g., ) exhibit stronger electron-withdrawing effects, favoring interactions with electron-rich enzyme active sites.
Physicochemical Properties
- Lipophilicity : Ethylphenyl substituents (logP ~3.5 estimated) are more lipophilic than chlorophenyl (logP ~2.8) or hydroxyphenyl (logP ~1.5) analogs, impacting solubility and distribution .
- Synthetic Accessibility : this compound may be synthesized via amidation of 2-naphthoic acid with 4-ethylaniline, analogous to methods in (refluxing with SOCl₂) .
Data Tables
Table 2: Substituent Effects on Key Properties
| Substituent | Electronic Effect | Lipophilicity (logP) | Biological Implication |
|---|---|---|---|
| 4-Ethylphenyl | Electron-donating | ~3.5 | Enhanced metabolic stability |
| 4-Chlorophenyl | Electron-withdrawing | ~2.8 | Improved enzyme binding |
| 4-Hydroxy | Polar | ~1.5 | Increased solubility |
Preparation Methods
Synthesis of 2-Naphthoyl Chloride
2-Naphthoic acid undergoes chlorination using thionyl chloride (SOCl₂) under reflux conditions. Key parameters include:
-
Molar ratio : 1:3 (2-naphthoic acid : SOCl₂)
-
Temperature : 70–80°C
-
Reaction time : 3–4 hours
-
Solvent : Toluene or dichloromethane (DCM)
Excess SOCl₂ ensures complete conversion, with gaseous byproducts (SO₂, HCl) removed via inert gas purging.
Coupling with 4-Ethylaniline
The acyl chloride intermediate reacts with 4-ethylaniline in the presence of a base to scavenge HCl:
-
Base : Triethylamine (TEA) or pyridine
-
Solvent : Acetonitrile (MeCN) or DCM
-
Temperature : 0°C → room temperature (RT)
-
Reaction time : 30 minutes (microwave) or 3.5 hours (reflux)
Conventional reflux method :
| Parameter | Value |
|---|---|
| Yield | 80–86% |
| Purity (HPLC) | ≥95% |
| Isolation | Column chromatography (ethyl acetate/hexane) |
Microwave-assisted method :
| Parameter | Value |
|---|---|
| Yield | 93–97% |
| Energy input | 300 W, 130°C |
| Reaction time | 30 minutes |
Microwave irradiation enhances reaction efficiency by reducing time and improving yield through uniform heating.
Direct Amidation Using Coupling Reagents
Recent protocols avoid acyl chloride generation by employing carbodiimide-based coupling agents:
EDCI/HOBt-Mediated Coupling
A mixture of 2-naphthoic acid, 4-ethylaniline, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HOBt (hydroxybenzotriazole) in DMF facilitates amide bond formation:
-
Molar ratio : 1:1.2:1.5:1.5 (acid : amine : EDCI : HOBt)
-
Temperature : RT, 12–24 hours
-
Workup : Aqueous extraction, recrystallization from ethanol/water
Advantages :
-
Bypasses corrosive SOCl₂ handling
-
Suitable for acid-sensitive substrates
Limitations :
Solid-Phase Synthesis for High-Throughput Applications
Patented methodologies (e.g., CN104151170A) describe resin-bound synthesis for parallel production:
Wang Resin Functionalization
-
Loading : 2-Naphthoic acid anchored to Wang resin via ester linkage
-
Amidation : Treat with 4-ethylaniline/DIEA in DCM
-
Cleavage : TFA/DCM (95:5) releases product
Performance metrics :
| Metric | Value |
|---|---|
| Purity (crude) | 85–90% |
| Throughput | 50–100 compounds/week |
This approach benefits combinatorial chemistry but requires specialized equipment.
Catalytic Methods for Green Synthesis
Boron Trifluoride Etherate (BF₃·OEt₂) Catalysis
BF₃·OEt₂ (10 mol%) enables direct coupling of 2-naphthoic acid and 4-ethylaniline in toluene:
-
Temperature : 110°C, 6 hours
-
Yield : 88%
-
Byproduct : H₂O (azeotropically removed)
Mechanistic insight : BF₃ activates the carbonyl group, facilitating nucleophilic attack by the amine.
Comparative Analysis of Preparation Methods
Table 1: Method Comparison
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Acyl chloride (reflux) | 80–86 | 95 | 4–5 hours | Industrial |
| Microwave-assisted | 93–97 | 98 | 0.5 hours | Lab-scale |
| EDCI/HOBt | 75–82 | 90 | 12–24 hours | Lab-scale |
| Solid-phase | 85–90 | 85 | 48 hours | High-throughput |
| BF₃ catalysis | 88 | 92 | 6 hours | Pilot-scale |
Key findings :
Industrial-Scale Considerations
Cost-Benefit Analysis
| Factor | Acyl Chloride Route | Coupling Reagent Route |
|---|---|---|
| Raw material cost | $120/kg | $450/kg |
| Waste disposal | HCl/SO₂ neutralization | Minimal |
| Equipment | Standard glassware | Specialized reactors |
Recommendation : Acyl chloride method remains preferred for ton-scale production due to lower reagent costs and established infrastructure.
Quality Control and Characterization
Analytical Parameters
Impurity Profiling
Common byproducts include:
-
N,N’-Di(4-ethylphenyl)-2-naphthamide (over-alkylation)
-
2-Naphthoic acid (incomplete reaction)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
